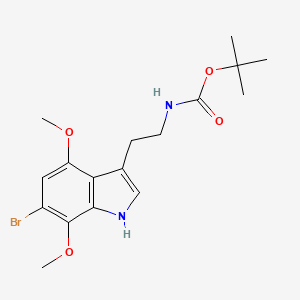![molecular formula C12H10N4O4 B14913327 (2E)-2-{[5-(3-nitrophenyl)furan-2-yl]methylidene}hydrazinecarboxamide](/img/structure/B14913327.png)
(2E)-2-{[5-(3-nitrophenyl)furan-2-yl]methylidene}hydrazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Nitrophenyl)-2-furaldehyde semicarbazone is an organic compound that belongs to the class of semicarbazones. Semicarbazones are derivatives of semicarbazide and are known for their diverse biological activities. This compound is characterized by the presence of a nitrophenyl group attached to a furaldehyde moiety, which is further linked to a semicarbazone group. The unique structure of 5-(3-nitrophenyl)-2-furaldehyde semicarbazone makes it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 5-(3-nitrophenyl)-2-furaldehyde semicarbazone typically involves the reaction of 5-(3-nitrophenyl)-2-furaldehyde with semicarbazide hydrochloride. The reaction is usually carried out in an ethanol-water mixture under reflux conditions. The product is then purified by recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Analyse Chemischer Reaktionen
5-(3-Nitrophenyl)-2-furaldehyde semicarbazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-(3-Nitrophenyl)-2-furaldehyde semicarbazone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound exhibits biological activities such as antimicrobial and anticancer properties.
Medicine: It is studied for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and as a chemical reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 5-(3-nitrophenyl)-2-furaldehyde semicarbazone involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. The semicarbazone moiety can interact with enzymes and proteins, inhibiting their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
5-(3-Nitrophenyl)-2-furaldehyde semicarbazone can be compared with other semicarbazone derivatives, such as:
5-(4-Nitrophenyl)-2-furaldehyde semicarbazone: Similar structure but with the nitro group in the para position.
5-(3-Chlorophenyl)-2-furaldehyde semicarbazone: Contains a chlorophenyl group instead of a nitrophenyl group.
5-(3-Methylphenyl)-2-furaldehyde semicarbazone: Contains a methylphenyl group instead of a nitrophenyl group. The uniqueness of 5-(3-nitrophenyl)-2-furaldehyde semicarbazone lies in its specific nitrophenyl group, which imparts distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C12H10N4O4 |
|---|---|
Molekulargewicht |
274.23 g/mol |
IUPAC-Name |
[(E)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]urea |
InChI |
InChI=1S/C12H10N4O4/c13-12(17)15-14-7-10-4-5-11(20-10)8-2-1-3-9(6-8)16(18)19/h1-7H,(H3,13,15,17)/b14-7+ |
InChI-Schlüssel |
PPJWLXQCNMOYAR-VGOFMYFVSA-N |
Isomerische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=N/NC(=O)N |
Kanonische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=NNC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Bromo-1-methyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B14913253.png)




![4-[3-(4-cyanophenyl)-2-(2-dicyclohexylphosphanylphenyl)phenyl]benzonitrile](/img/structure/B14913275.png)







